molecular formula C23H29ClO4 B1174292 C-Quens

C-Quens

Cat. No.: B1174292
M. Wt: 404.931
InChI Key: QMBJSIBWORFWQT-FCULIJFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Quens is an advanced quantum material developed under the European Union's Horizon 2020 research and innovation program, specifically under the ASTERIQS consortium and related projects (Grant No. 820394) . Its development focuses on enhancing coherence times and control precision through innovative noise suppression techniques, such as destructive interference-based methods . This compound represents a significant advancement in quantum materials, aiming to address challenges like environmental noise susceptibility and scalability in quantum technologies.

Properties

IUPAC Name

(17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBJSIBWORFWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859315
Record name 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Coherence Time Enhancement

This compound demonstrates a theoretical coherence time (T₂) of ~100 ms, a tenfold improvement over traditional NV centers . This is attributed to its proprietary noise-suppression techniques, which mitigate both uncorrelated and cross-correlated environmental noise through destructive interference . In contrast, SiV and GeV centers exhibit shorter coherence times due to stronger spin-orbit coupling and higher sensitivity to lattice strain .

Spectral Stability and Noise Resistance

This compound exhibits superior spectral stability compared to NV centers, critical for applications requiring long-term measurement consistency (e.g., atomic clocks). This stability arises from its optimized defect configuration, which reduces spectral diffusion—a common issue in NV systems . SiV centers, while spectrally stable at low temperatures, underperform in room-temperature applications .

Control Precision in Quantum Operations

The integration of dynamical decoupling protocols with this compound enables high-fidelity quantum operations, achieving >99% control accuracy in simulations . NV centers, though widely used, require complex pulse sequences to achieve similar precision, increasing operational overhead .

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